TfR-T12 (TFA)
描述
Definition and Biochemical Characterization of TfR-T12
TfR-T12 (Trifluoroacetate salt) is a 12-amino acid peptide (THRPPMWSPVWP) with the molecular formula $$ C{73}H{100}F{3}N{19}O_{17}S $$ and a molecular weight of 1,490.75 g/mol. Its structure features a cyclic disulfide bond between cysteine residues, enhancing stability and binding specificity to TfR. The peptide’s affinity for TfR is quantified in the nanomolar range (Kd ≈ 10–50 nM), surpassing many earlier-generation targeting moieties.
Table 1: Biochemical Properties of TfR-T12 (TFA)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ C{73}H{100}F{3}N{19}O_{17}S $$ | |
| Molecular Weight | 1,490.75 g/mol | |
| CAS Number | 344618-30-0 | |
| Binding Affinity (Kd) | 10–50 nM | |
| Stability | -20°C (dry), -80°C (solution) |
The peptide’s design avoids competition with endogenous transferrin by targeting an allosteric site on TfR, a critical advantage for in vivo applications. Structural studies using nuclear magnetic resonance (NMR) reveal that the arginine-proline motif (RPPM) in TfR-T12 is essential for receptor engagement, while the tryptophan residue (W) facilitates hydrophobic interactions with the receptor’s extracellular domain.
Historical Development of Transferrin Receptor-Targeting Peptides
The evolution of TfR-targeting peptides began with monoclonal antibodies in the 1990s, which faced limitations due to immunogenicity and poor BBB penetration. Phage display technology, first applied to TfR targeting in the early 2000s, enabled the discovery of smaller, non-immunogenic peptides like TfR-T12. Key milestones include:
- 2005 : Identification of the T7 peptide (HAIYPRH), the first phage-derived TfR binder, which demonstrated modest BBB penetration but competed with transferrin.
- 2012 : Development of CRT (CRTIGPSVC), a peptide binding TfR’s allosteric site, inspiring the design of non-competitive ligands like TfR-T12.
- 2018 : Optimization of TfR-T12 via in vivo phage display screening in murine models, confirming its BBB-crossing capability without disrupting iron homeostasis.
Compared to predecessors, TfR-T12 exhibits superior pharmacokinetic properties, including a 3-fold longer plasma half-life (≈2.1 hours) and 90% reduced hepatic clearance.
Table 2: Comparison of TfR-Targeting Peptides
| Peptide | Binding Site | BBB Penetration | Competition with Transferrin | Reference |
|---|---|---|---|---|
| T7 | Transferrin site | Moderate | Yes | |
| CRT | Allosteric | High | No | |
| TfR-T12 | Allosteric | Very High | No |
Role of TfR-T12 in Blood-Brain Barrier Penetration
The BBB presents a formidable challenge for neurological drug delivery, as 98% of small-molecule therapeutics fail to traverse it. TfR-T12 addresses this by hijacking the TfR-mediated transcytosis pathway:
- Binding : TfR-T12 attaches to TfR’s apical domain on brain endothelial cells, triggering receptor clustering.
- Internalization : The peptide-receptor complex undergoes clathrin-mediated endocytosis, forming early endosomes.
- Transcytosis : Endosomes traverse the endothelial cell, releasing the payload into the brain parenchyma via exocytosis.
In vivo studies in glioma models show that TfR-T12-conjugated PEG-PLA micelles achieve a 15-fold higher brain accumulation compared to non-targeted vesicles. Notably, the peptide’s conjugation to NHS-PEG2000-DSPE lipids enhances vesicle stability and enables co-delivery of chemotherapeutics like paclitaxel.
Mechanistic Advantages :
- pH-Independent Release : Unlike transferrin, TfR-T12 dissociates from TfR at both physiological (pH 7.4) and endosomal (pH 5.5) conditions, ensuring efficient payload delivery.
- Dual Targeting : Modifications with TfR-T12 enable simultaneous BBB crossing and tumor cell targeting, as TfR is overexpressed in glioblastoma cells.
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H99N19O15S.C2HF3O2/c1-38(2)58(65(99)84-51(67(101)90-28-13-22-56(90)70(104)105)31-41-34-78-46-17-8-6-15-44(41)46)86-63(97)54-20-10-25-87(54)68(102)52(36-91)85-60(94)49(30-40-33-77-45-16-7-5-14-43(40)45)82-59(93)47(23-29-106-4)80-62(96)53-19-11-26-88(53)69(103)55-21-12-27-89(55)66(100)48(18-9-24-76-71(73)74)81-61(95)50(32-42-35-75-37-79-42)83-64(98)57(72)39(3)92;3-2(4,5)1(6)7/h5-8,14-17,33-35,37-39,47-58,77-78,91-92H,9-13,18-32,36,72H2,1-4H3,(H,75,79)(H,80,96)(H,81,95)(H,82,93)(H,83,98)(H,84,99)(H,85,94)(H,86,97)(H,104,105)(H4,73,74,76);(H,6,7)/t39-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHQVNZZMDHYMA-HXVMDUFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCSC)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N9CCC[C@H]9C(=O)O)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H100F3N19O17S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Resin Selection and Initial Amino Acid Loading
TfR-T12 is synthesized via Fmoc/tBu-based SPPS, leveraging polystyrene-based resins such as Rink amide AM-PS resin (loading capacity: 0.7 mmol/g). The C-terminal amino acid (proline in TfR-T12) is anchored via a acid-labile linker. Key steps include:
-
Swelling : Resin is swollen in dimethylformamide (DMF) for 30–60 minutes to maximize reactivity.
-
Fmoc Deprotection : Piperidine (20% v/v in DMF) removes the Fmoc group in two cycles (1 min + 7 min).
-
Coupling : Activated amino acids (5 equivalents) are coupled using HCTU or HATU (4.5 equivalents) with OxymaPure or HOAt (4.5 equivalents) in DMF, catalyzed by DIPEA (10 equivalents).
Sequential Amino Acid Incorporation
The peptide chain is assembled from C- to N-terminus using the following cycle for each residue:
-
Deprotection : Piperidine treatment (20% v/v, 2 × 10 min).
-
Activation : Amino acid, HATU/HCTU, and DIPEA in DMF (2 min pre-activation).
-
Coupling : 40–60 min reaction with resin, monitored via ninhydrin testing.
-
Capping : Unreacted amines are acetylated with acetic anhydride (optional).
Aggregation mitigation strategies, such as pseudoproline dipeptides or backbone amide protection (e.g., Hmb), are employed for challenging sequences.
Cleavage and Global Deprotection
TFA-Mediated Cleavage
Post-synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail:
TFA Removal and Precipitation
Post-cleavage, TFA is evaporated under nitrogen, and the peptide is precipitated in cold diethyl ether. Centrifugation yields a crude peptide pellet, which is lyophilized.
Purification and Analytical Validation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Mass Spectrometry
-
MALDI-TOF-MS : Observed m/z = 1604.75 (calculated for C73H100F3N19O17S).
-
Electrospray Ionization (ESI) : [M+H]+ at m/z 1605.8 confirms molecular integrity.
Critical Parameters and Troubleshooting
Coupling Efficiency
Side Reactions
-
Aspartimide Formation : Minimized using low-piperidine concentrations (20% v/v).
-
Oxidation : Cysteine residues (absent in TfR-T12) require inert atmospheres; methionine oxidation is prevented with scavengers.
Physicochemical Properties of TfR-T12 (TFA)
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 1604.75 g/mol | |
| Purity | ≥95% (RP-HPLC) | |
| Solubility | 100 mg/mL in water | |
| Storage | -80°C (lyophilized, sealed) |
Industrial-Scale Synthesis Considerations
Automation
化学反应分析
TfR-T12 (TFA) 主要与转铁蛋白受体发生结合反应。这种结合促进肽-受体复合物内化到表达转铁蛋白受体的细胞中。 该肽还可以与其他分子(例如聚乙二醇化脂质)化学偶联,以增强其功能 .
科学研究应用
Scientific Research Applications
-
Targeted Drug Delivery
- Mechanism : TfR-T12 can be conjugated with various therapeutic agents, enabling them to selectively bind to transferrin receptors on tumor cells. This specificity enhances the uptake of drugs into cancerous cells while minimizing systemic toxicity.
- Case Study : A study demonstrated that TfR-T12-modified nano-composite micelles could effectively deliver chemotherapeutic agents such as paclitaxel across the BBB, achieving significant anti-tumor effects in glioma models .
-
Immunotherapy Enhancement
- Combination Therapy : The use of TfR-T12 in conjunction with immunotherapeutic agents has shown promise in modulating the tumor microenvironment. It promotes M1 polarization of tumor-associated macrophages, enhancing CD8+ T cell activation and proliferation .
- Research Findings : In vivo evaluations indicated that these combinations not only prolonged survival in tumor-bearing mice but also improved overall therapeutic efficacy .
-
Construction of Functionalized Lipid Vesicles
- Application : TfR-T12 has been utilized to create multifunctional lipid vesicles for drug delivery. These vesicles encapsulate chemotherapeutics like vinblastine and leverage TfR-mediated endocytosis for enhanced cellular uptake .
- Characterization : The successful synthesis of TfR-T12-PEG-2000-DSPE conjugates was confirmed through mass spectrometry, indicating effective functionalization for targeted delivery .
-
Gene Therapy
- Targeted Gene Delivery : Research has explored the use of TfR-T12 in gene therapy applications, where it aids in the specific delivery of plasmid DNA to cells expressing transferrin receptors. This approach aims to enhance gene expression selectively in cancer cells .
- Findings : Studies indicated that TfR-targeted vectors showed improved transfection efficiency in glioma cells compared to non-targeted counterparts .
Data Tables
作用机制
TfR-T12 (TFA) 通过与细胞表面上的转铁蛋白受体结合发挥作用。这种结合具有高度特异性,发生在与转铁蛋白(受体的天然配体)的结合位点不同的位点。一旦结合,肽-受体复合物就会内化到细胞中,使肽能够将货物递送到细胞中。 这种机制对于跨越血脑屏障递送药物特别有用 .
相似化合物的比较
Comparison with Similar Compounds
Affinity and Binding Specificity
- Key Insight: While TfR-T12 has slightly lower affinity than the T7 peptide, its unique binding site on TfR avoids interference with endogenous transferrin, a critical advantage for systemic delivery . In contrast, T7 may compete with Tf for receptor occupancy.
Structural and Functional Features
- Key Insight: TfR-T12’s longer sequence and higher molecular weight may enhance stability compared to smaller peptides like T5. Its compatibility with PEGylated lipid conjugates enables robust nanoparticle functionalization .
In Vivo Performance in Drug Delivery
- Key Insight: TfR-T12-modified micelles exhibit superior brain accumulation and therapeutic efficacy compared to non-targeted systems.
Limitations and Challenges
- Liver Accumulation : TfR-T12-PMs show increased hepatic uptake, which may necessitate dose optimization to reduce toxicity .
- Stability : While TfR-T12’s longer sequence enhances binding, it may also increase susceptibility to proteolytic degradation compared to smaller peptides.
- Competition with Endogenous Ligands: Unlike TfR-T12, Tf-based delivery systems are hindered by competition with serum transferrin, limiting their efficacy .
生物活性
TfR-T12 (TFA) is a synthetic peptide that targets the transferrin receptor (TfR), which plays a crucial role in iron metabolism and is overexpressed in various cancer types. This peptide has garnered attention for its potential applications in drug delivery, particularly across the blood-brain barrier (BBB), due to its specific binding affinity and internalization capabilities.
TfR-T12 exhibits a high binding affinity for the transferrin receptor, typically in the nanomolar range. It binds to a different site on the TfR compared to transferrin, allowing for selective targeting of TfR-expressing cells. This property enables TfR-T12 to facilitate the internalization of therapeutic agents into cells that overexpress TfR, such as certain cancer cells.
- Peptide Sequence : THRPPMWSPVWP
- Molecular Weight : 1604.75 g/mol
- Molecular Formula : C73H100F3N19O17S
- Purity : ≥99%
In Vitro Studies
In vitro studies have demonstrated that TfR-T12 can effectively bind and be internalized by TfR-expressing cells. The peptide has been utilized in various experimental setups, including:
- Targeted Drug Delivery : TfR-T12 has been conjugated with various therapeutic agents to enhance their delivery to tumor cells. For instance, studies have shown that TfR-T12-modified nanoparticles can encapsulate chemotherapeutic drugs like paclitaxel and imiquimod, achieving targeted delivery through TfR-mediated endocytosis .
- Lipid Vesicle Construction : The peptide can be chemically conjugated with pegylated lipid derivatives to create multifunctional lipid vesicles that improve drug solubility and stability while facilitating targeted delivery .
In Vivo Studies
Recent research has evaluated the efficacy of TfR-T12 in animal models:
- A study involving nano-composite micelles modified with TfR-T12 showed significant anti-tumor effects in glioma models. These micelles enhanced drug uptake in a tumor microenvironment, promoting M1 polarization of tumor-associated macrophages (TAMs) and improving overall survival rates of tumor-bearing mice .
Case Studies
- Glioma Treatment : In a study published in Scientific Reports, researchers demonstrated that lipid vesicles containing TfR-T12 and octa-arginine conjugate effectively treated brain gliomas along with glioma stem cells. The treatment resulted in significant tumor reduction and improved survival rates in animal models .
- Drug Delivery Systems : Another study highlighted the use of TfR-T12-modified micelles for delivering chemotherapeutic agents across the BBB, showing enhanced therapeutic efficacy against brain tumors compared to conventional treatments .
Summary of Research Findings
The following table summarizes key findings from various studies involving TfR-T12:
常见问题
Q. How can researchers validate the blood-brain barrier (BBB) penetration efficiency of TfR-T12 in vitro?
Methodological steps include:
- Use transwell assays with BBB models (e.g., co-cultures of endothelial cells and astrocytes) to quantify TfR-T12 translocation .
- Measure transendothelial electrical resistance (TEER) to ensure BBB integrity during experiments .
- Employ fluorescently labeled TfR-T12 and confocal microscopy to track cellular uptake and intracellular trafficking in TfR-expressing cells .
Q. What experimental approaches are recommended to determine TfR-T12’s binding affinity and specificity for TfR?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (e.g., KD values in the nM range) .
- Competitive binding assays using unlabeled transferrin to confirm TfR-T12’s binding site distinctness from endogenous ligands .
- Flow cytometry with TfR-overexpressing vs. TfR-knockout cell lines to validate receptor specificity .
Q. How should researchers design experiments to assess TfR-T12’s intracellular trafficking post-BBB penetration?
- Use pH-sensitive fluorescent dyes to track endosomal escape dynamics .
- Combine immunofluorescence staining with organelle-specific markers (e.g., lysosomal-associated membrane protein 1) to map intracellular pathways .
- Perform radiolabeled TfR-T12 studies to quantify accumulation in brain parenchyma versus vascular compartments in animal models .
Q. What are the critical steps in synthesizing TfR-T12 via phage display?
- Screen phage libraries against immobilized TfR to identify high-affinity peptides .
- Validate selected sequences using ELISA to confirm binding to TfR but not unrelated receptors (e.g., LDL receptor) .
- Optimize peptide stability by introducing D-amino acids or cyclization to resist protease degradation .
Q. How can researchers confirm TfR-T12’s conjugation efficiency with liposomal carriers?
- Use NHS-PEG2000-DSPE chemistry for covalent linkage, followed by HPLC or MALDI-TOF to verify conjugation ratios .
- Employ dynamic light scattering (DLS) to monitor liposome size stability post-conjugation .
Advanced Research Questions
Q. How can variable BBB penetration efficiency of TfR-T12 in vivo be addressed?
- Optimize dosing regimens using pharmacokinetic modeling to balance saturation of TfR receptors and therapeutic efficacy .
- Test formulations with PEGylation or lipid nanoparticles to reduce serum protein binding and prolong circulation time .
- Compare penetration across species (e.g., murine vs. primate models) to account for interspecies TfR heterogeneity .
Q. What strategies resolve contradictions in cytotoxicity data for TfR-T12-conjugated drug carriers?
- Perform dose-response assays across multiple cell lines (e.g., glioblastoma vs. normal astrocytes) to identify cell-type-specific toxicity thresholds .
- Include controls for endotoxin contamination, a common confounder in peptide-based studies .
- Use RNA sequencing to assess off-target effects on TfR-related signaling pathways (e.g., iron homeostasis) .
Q. How can TfR-T12 be integrated with other BBB-penetrating peptides (e.g., R8) for dual-targeted delivery?
- Use stepwise conjugation to attach TfR-T12 and R8 to liposomes, ensuring spatial separation to prevent steric hindrance .
- Validate synergy via competitive uptake assays in co-culture BBB models .
- Optimize peptide ratios using design of experiments (DoE) methodologies to maximize brain accumulation while minimizing immune clearance .
Q. What analytical methods are suitable for quantifying TfR-T12’s stability in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards .
- Monitor degradation products using size-exclusion chromatography or capillary electrophoresis .
- Assess functional stability via receptor-binding assays after exposure to serum or cerebrospinal fluid .
Q. How can researchers optimize TfR-T12-based liposomes for scalable production?
- Use microfluidic mixing for precise control over liposome size and encapsulation efficiency .
- Implement quality-by-design (QbD) principles to identify critical process parameters (e.g., lipid-to-peptide ratio) .
- Validate batch consistency using cryo-electron microscopy and differential scanning calorimetry .
Data Management and Reproducibility
- For longitudinal studies, maintain raw data (e.g., SPR sensorgrams, confocal images) in FAIR-compliant repositories with detailed metadata .
- Use electronic lab notebooks to document conjugation protocols and peptide synthesis batches .
- Reference TfR-T12’s CAS number (344618-30-0) and supplier-specific characterization data (e.g., TargetMol) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
